2-(2-Fluorophenyl)-2'-iodoacetophenone

Catalog No.
S771237
CAS No.
898784-73-1
M.F
C14H10FIO
M. Wt
340.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluorophenyl)-2'-iodoacetophenone

CAS Number

898784-73-1

Product Name

2-(2-Fluorophenyl)-2'-iodoacetophenone

IUPAC Name

2-(2-fluorophenyl)-1-(2-iodophenyl)ethanone

Molecular Formula

C14H10FIO

Molecular Weight

340.13 g/mol

InChI

InChI=1S/C14H10FIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

MDENDEQQGSYZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F

2-(2-Fluorophenyl)-2'-iodoacetophenone is a halogenated aromatic ketone characterized by the presence of both iodine and fluorine substituents on its phenyl rings. This compound is notable for its unique structural features, which include a fluorophenyl group and an iodoacetophenone moiety. The molecular formula for this compound is C15H12FIOC_{15}H_{12}FIO, and it has a molecular weight of approximately 358.16 g/mol. It typically appears as a clear yellow liquid with a density of 1.72 g/mL at 25 °C and a boiling point of around 139-140 °C at reduced pressure .

Due to its reactive halogen substituents. Notably, it can undergo:

  • Reactions with Boronic Acids: This compound can react with boronic acids to form aryl boronic acid derivatives, which are significant in organic synthesis and material science .
  • Formation of Dichlorodiphenyldichloroethane: It can react with dipole-containing additives to yield dichlorodiphenyldichloroethane, which has applications as a fungicide, insecticide, and herbicide .

The synthesis of 2-(2-Fluorophenyl)-2'-iodoacetophenone can be achieved through several methods:

  • Diazotization Method: This involves the diazotization of 2-acetylaniline followed by reaction with potassium iodide. The process typically yields the desired product in high purity and yield.
    • Procedure: A solution of p-Toluenesulfonic acid is mixed with an aromatic amine, cooled, and treated sequentially with sodium nitrite and potassium iodide. The mixture is then extracted and purified .
  • Halogenation Reactions: Fluorination can be introduced using standard electrophilic aromatic substitution methods, where fluorinating agents are used to selectively introduce fluorine into the aromatic ring.

2-(2-Fluorophenyl)-2'-iodoacetophenone has various applications in:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.
  • Material Science: Its derivatives are explored for use in electronic materials due to their unique electronic properties.
  • Biological Research: Potentially useful in studying biological pathways due to its reactivity with biomolecules.

Interaction studies involving 2-(2-Fluorophenyl)-2'-iodoacetophenone often focus on its reactivity with biological targets or other chemical entities. These studies help elucidate its potential role as a bioactive compound or as an intermediate in synthetic pathways.

  • Reactivity with Biological Targets: Investigations into how this compound interacts with enzymes or receptors could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 2-(2-Fluorophenyl)-2'-iodoacetophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-IodoacetophenoneIodine substituent on acetophenoneUsed in similar reactions but lacks fluorine
4-FluoroacetophenoneFluorine substituent on acetophenoneExhibits different electronic properties due to position
3-Iodo-4-fluorobenzoyl chlorideIodine and fluorine on benzoyl chlorideMore reactive chlorinated derivative
3-Fluoro-2'-iodoacetophenoneFluorine at different positionMay exhibit different biological activity

The uniqueness of 2-(2-Fluorophenyl)-2'-iodoacetophenone lies in the combination of both iodine and fluorine substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This combination may enhance its utility in specific synthetic applications or biological contexts not achievable by other derivatives.

XLogP3

4

Wikipedia

2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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